molecular formula C15H14ClN3O B10965124 N-(5-chloropyridin-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide

N-(5-chloropyridin-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B10965124
M. Wt: 287.74 g/mol
InChI Key: ODLKCWUNAQFTFC-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic organic compound that features a chloropyridine moiety linked to an indoline structure via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indoline Intermediate: The indoline structure can be synthesized through the reduction of indole using hydrogen gas in the presence of a palladium catalyst.

    Acylation Reaction: The indoline intermediate is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form the 2-(2,3-dihydro-1H-indol-1-yl)acetamide.

    Coupling with Chloropyridine: Finally, the 2-(2,3-dihydro-1H-indol-1-yl)acetamide is coupled with 5-chloropyridine-2-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indoline moiety can undergo oxidation to form indole derivatives.

    Reduction: The chloropyridine ring can be reduced under specific conditions to form the corresponding piperidine derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or dimethylformamide (DMF).

Major Products

    Oxidation: Indole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloropyridin-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or structural characteristics of the compound.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety may bind to the active site of an enzyme, inhibiting its activity, while the indoline structure could interact with other parts of the protein, stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromopyridin-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(5-fluoropyridin-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure but with a fluorine atom instead of chlorine.

    N-(5-methylpyridin-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-(5-chloropyridin-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its bromine, fluorine, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(2,3-dihydroindol-1-yl)acetamide

InChI

InChI=1S/C15H14ClN3O/c16-12-5-6-14(17-9-12)18-15(20)10-19-8-7-11-3-1-2-4-13(11)19/h1-6,9H,7-8,10H2,(H,17,18,20)

InChI Key

ODLKCWUNAQFTFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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